

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1313110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, substituted with a reactive methylthio group and an ethyl carboxylate moiety, makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for professionals in drug discovery and development. The unique structural features of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** allow for diverse chemical modifications, rendering it a precursor for novel therapeutic agents, particularly in the development of antiviral and anticancer drugs.^[1] It is also utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products.^[1]

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ S	[1][2]
Molecular Weight	198.24 g/mol	[2][3][4]
CAS Number	73781-88-1	[1][3]
Appearance	White solid	[1]
Melting Point	38-40 °C	
Boiling Point	313.5 ± 15.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Purity	≥ 95% (HPLC)	[1]
Solubility	Favorable solubility characteristics are noted, though specific solvents are not detailed for the title compound. The related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is soluble in chloroform and ethyl acetate.	
Storage Conditions	Store at 0-8°C in a dry, sealed container.	[1]

Spectroscopic Data

While specific experimental spectral data for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is not readily available in the reviewed literature, data for structurally related compounds can provide valuable insights for characterization. For reference, the ¹H and ¹³C NMR data for a similar pyrimidine derivative, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are provided below.

Reference Spectroscopic Data for a Related Pyrimidine Derivative:

Data Type	Spectral Data
¹ H NMR	(DMSO-d6, 400 MHz) δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H).[5]
¹³ C NMR	(100MHz, DMSO-d6) δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[5]
Mass Spec.	m/z: 260 (M+).[5]
FT-IR	(KBr) Vmax cm-1: 3639, 2967, 1896, 1608, 1223.[5]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is not explicitly detailed in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the preparation of 2-(methylthio)pyrimidine derivatives. A common and effective method involves the S-alkylation of a corresponding 2-mercaptopurine precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the cyclocondensation of a suitable three-carbon precursor with thiourea to form the 2-mercaptopurine ring, followed by methylation of the thiol group.

Caption: Proposed synthetic pathway for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis and purification of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.

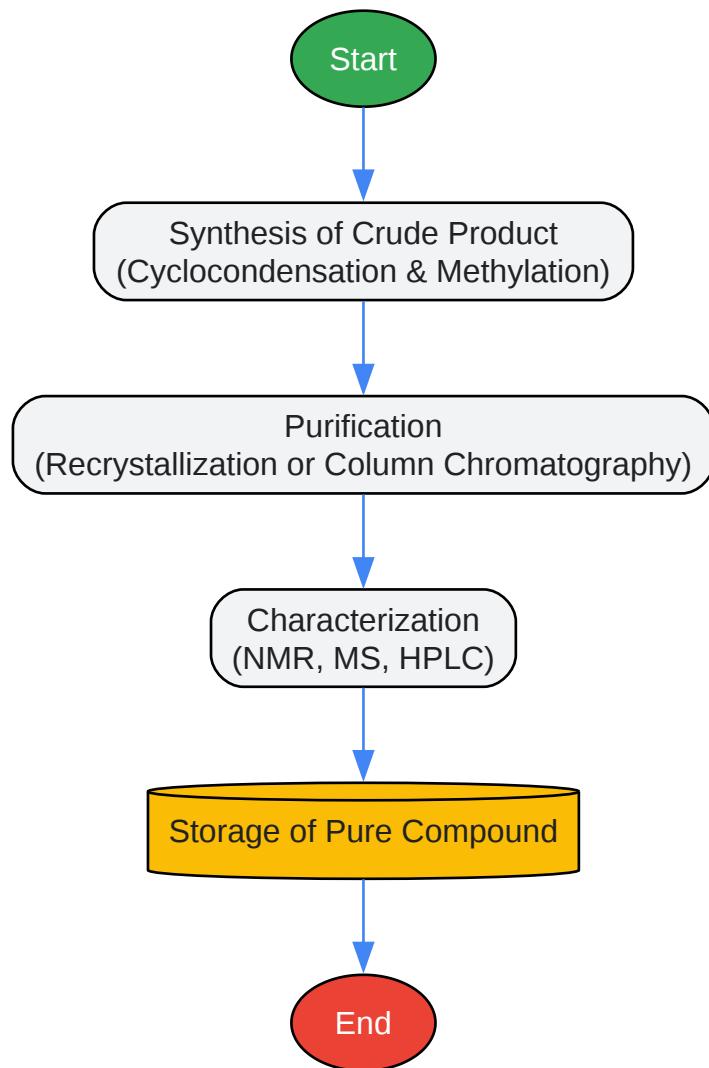
Step 1: Synthesis of Ethyl 2-mercaptopurine-5-carboxylate

This procedure is based on the general principle of pyrimidine ring formation from a β -dicarbonyl equivalent and thiourea.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
- Addition of Reactants: To this solution, add ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) and thiourea (1.0 equivalent).
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.
- Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**

This step involves the S-methylation of the 2-mercaptopurine intermediate.


- Reaction Setup: Suspend Ethyl 2-mercaptopurine-5-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask with a magnetic stirrer.
- Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the suspension. Stir for 15-30 minutes, then add methyl iodide (1.1 equivalents) dropwise.
- Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
- Work-up: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
- Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Recrystallization

- Solvent Selection: Choose a suitable solvent system for recrystallization. A common approach is to use a solvent pair, such as ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

General Experimental Workflow

The overall process from synthesis to a purified final product can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and handling of the compound.

Biological and Pharmacological Context

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is primarily recognized for its role as a versatile intermediate in the synthesis of compounds with a wide range of biological activities. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.

Role in Drug Discovery

- Anticancer Agents: The 2-(methylthio)pyrimidine moiety is a key structural feature in various inhibitors of protein kinases, which are crucial targets in cancer therapy.^[6]

- Antiviral Compounds: Pyrimidine analogs are fundamental in the development of antiviral drugs, often acting as nucleoside reverse transcriptase inhibitors.[1]
- Agrochemicals: This compound also serves as a precursor for the synthesis of novel pesticides and herbicides, contributing to advancements in crop protection.[1]

While direct biological activity or involvement in specific signaling pathways for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is not extensively documented, its derivatives have shown significant pharmacological effects. For instance, various 2-thiopyrimidine derivatives have been evaluated for their anti-inflammatory, analgesic, and protein kinase inhibitory activities.[6]

Safety and Handling

For safe handling of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** in a laboratory setting, standard safety protocols for chemical reagents should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]
- Disposal: Dispose of the chemical waste in accordance with local and national regulations.

Conclusion

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural features provide a versatile platform for the synthesis of a diverse array of more complex molecules with potential therapeutic and agricultural applications. While detailed biological studies on the compound itself are limited, its importance as a key synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling, serving as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester [cymitquimica.com]
- 3. aobchem.com [aobchem.com]
- 4. 73781-88-1, Ethyl 2-(Methylthio)pyrimidine-5-carboxylate-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313110#ethyl-2-methylthio-pyrimidine-5-carboxylate-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com